d-threo-PDMP is a synthetic ceramide analog widely employed in scientific research as a potent and specific inhibitor of glucosylceramide synthase (GCS) [, , , , , ]. This enzyme catalyzes the first step in glycosphingolipid (GSL) biosynthesis, specifically the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide [, ]. By inhibiting GCS, d-threo-PDMP effectively depletes cells of various GSLs, including gangliosides, which are essential components of cell membranes and play crucial roles in various cellular processes [, , , , ]. This ability to manipulate GSL levels makes d-threo-PDMP a valuable tool for investigating the biological functions of these molecules in various cellular processes.
Synthesis Analysis
d-threo-PDMP can be synthesized with high enantiomeric purity starting from D-serine [, , ]. The synthesis involves a series of steps, including:
A key intermediate in the synthesis is the tosylate derivative, which allows for the divergent synthesis of various analogs with different amine groups []. This flexibility in synthetic modification allows researchers to explore structure-activity relationships and develop more potent and selective GCS inhibitors.
Molecular Structure Analysis
d-threo-PDMP possesses a structure that mimics the natural substrate of GCS, ceramide [, ]. This structural similarity allows it to bind to the enzyme's active site and competitively inhibit the binding of ceramide, thereby preventing GSL synthesis [, ].
Chemical Reactions Analysis
The primary chemical reaction associated with d-threo-PDMP is its binding to the active site of GCS [, ]. This interaction inhibits the enzyme's catalytic activity, preventing the transfer of glucose to ceramide and subsequent GSL biosynthesis [, ].
Mechanism of Action
d-threo-PDMP acts as a competitive inhibitor of GCS, blocking the formation of glucosylceramide, the precursor for most GSLs [, , , , ]. This inhibition leads to:
The specificity of d-threo-PDMP for GCS makes it a valuable tool for dissecting the roles of GSLs in various cellular functions, such as cell growth, adhesion, signaling, and apoptosis [, , , ].
Applications
Investigating the role of gangliosides in neuronal development and function: d-threo-PDMP has been utilized to study the role of gangliosides in neurite outgrowth, synapse formation, and neuronal signaling [, , ].
Studying the involvement of GSLs in cancer cell growth and metastasis: Researchers have employed d-threo-PDMP to investigate the role of GSLs in the proliferation, adhesion, and drug resistance of various cancer cell types [, , ].
Exploring the contribution of GSLs to mitochondrial function: d-threo-PDMP has been used to study the impact of GSLs, particularly lactosylceramide, on mitochondrial respiration and calcium retention capacity [].
Compound Description: l-threo-PDMP is the enantiomer of d-threo-PDMP. Unlike d-threo-PDMP, it stimulates glycosphingolipid biosynthesis in B16 melanoma cells []. This contrasting effect highlights the stereospecificity of PDMP activity.
Relevance: l-threo-PDMP is structurally identical to d-threo-PDMP, except for the chirality at the two stereocenters. This difference in spatial arrangement leads to opposing effects on glycosphingolipid biosynthesis, demonstrating the importance of stereochemistry in biological activity [].
Compound Description: D-threo-PDPP is an analog of d-threo-PDMP with a pyrrolidine group instead of a morpholine group. This compound exhibits more potent inhibition of glucosylceramide synthase compared to d-threo-PDMP [].
Relevance: D-threo-PDPP is structurally similar to d-threo-PDMP, with the key difference being the replacement of the morpholine ring with a pyrrolidine ring. This modification enhances the inhibitory activity against glucosylceramide synthase, indicating the influence of the amine group on potency [].
Compound Description: This compound is an L-threo-PDMP homolog with a C8 acyl chain. It exhibits a stimulatory effect on glycosphingolipid biosynthesis in B16 melanoma cells, albeit to a lesser degree than L-threo-PDMP [].
Glucosylceramide (GlcCer)
Compound Description: GlcCer is the product of the enzyme glucosylceramide synthase, which is inhibited by d-threo-PDMP [, , ]. It serves as the precursor for the synthesis of more complex glycosphingolipids, including lactosylceramide and gangliosides.
Relevance: GlcCer is directly related to d-threo-PDMP through its interaction with glucosylceramide synthase. By inhibiting this enzyme, d-threo-PDMP prevents the formation of GlcCer, ultimately disrupting glycosphingolipid biosynthesis [, , ].
Lactosylceramide (LacCer)
Compound Description: LacCer is a glycosphingolipid synthesized from GlcCer by the enzyme lactosylceramide synthase. Its cellular levels are affected by both D-threo- and L-threo-PDMP, albeit through different mechanisms [].
Relevance: LacCer is metabolically linked to d-threo-PDMP through the glycosphingolipid biosynthesis pathway. D-threo-PDMP inhibits LacCer synthesis indirectly by blocking GlcCer formation []. Conversely, L-threo-PDMP can lead to LacCer accumulation, potentially by directly or indirectly affecting lactosylceramide synthase activity [].
Ganglioside GM3
Compound Description: GM3 is a ganglioside synthesized downstream of LacCer in the glycosphingolipid pathway. It plays crucial roles in cell signaling, adhesion, and growth. D-threo-PDMP indirectly reduces GM3 expression on the cell surface [].
Relevance: GM3 is related to d-threo-PDMP as its biosynthesis is impacted by alterations in the glycosphingolipid pathway induced by d-threo-PDMP. By inhibiting GlcCer synthesis, d-threo-PDMP indirectly reduces the availability of precursors for GM3 synthesis, leading to its downregulation [].
Ganglioside GQ1b
Compound Description: GQ1b is a complex ganglioside found in neuronal membranes, particularly enriched at synapses. It is essential for functional synapse formation and neuronal activity [].
Relevance: Although not directly interacting with d-threo-PDMP, GQ1b highlights the importance of balanced ganglioside levels for neuronal function. The ability of D-threo-PDMP to disrupt ganglioside biosynthesis underscores the potential consequences of such imbalances, potentially contributing to neurological deficits [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.
Naloxegol is an organic heteropentacyclic compound that is naloxone in which the keto group is replaced by a PEG moiety. Used for treatment of opioid-induced constipation. It has a role as a mu-opioid receptor antagonist and a cathartic. It is an organic heteropentacyclic compound, a member of phenols, an aromatic ether, a tertiary alcohol and a polyether. It is functionally related to a naloxone. It derives from a hydride of a morphinan. Naloxegol, for "PEGylated naloxol" is a peripherally-selective opioid antagonist developed by AstraZeneca. It was approved by the FDA in September 2014 and is indicated for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non‑cancer pain. The advantage of naloxegol over the opioid antagonist naloxone is that its PEGylated structure allows for high selectivity for peripheral opioid receptors and lack of entry into the central nervous system through the blood-brain barrier. Naloxegol is an Opioid Antagonist. The mechanism of action of naloxegol is as an Opioid Antagonist. Naloxegol is a peripherally acting opioid antagonist which is used to treat constipation caused by chronic opioid use for noncancer pain. Naloxegol has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury. Naloxegol is a pegylated form of naloxone, a peripherally-acting mu-opioid receptor antagonist, that can be used to reduce opioid-induced symptoms. Upon administration, naloxegol binds to and blocks mu-opioid receptors in the peripheral nervous system. This prevents peripheral opioid receptor activation and abrogates opioid-induced side effects, such as opioid-induced constipation (OIC). Pegylation of naloxone reduces permeability across the blood-brain barrier (BBB) and prevents this agent from interfering with the analgesic activity of opioid receptor agonists. See also: Naloxegol Oxalate (has salt form).
Metocurine is a member of isoquinolines. Dimethyltubocurarinium (INN) or metocurine (USAN), also known as dimethyltubocurarine, is a non-depolarizing muscle relaxant. Patients on chronic anticonvulsant drugs are relatively resistant to metocurine.